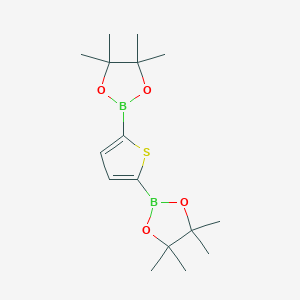

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26B2O4S/c1-13(2)14(3,4)20-17(19-13)11-9-10-12(23-11)18-21-15(5,6)16(7,8)22-18/h9-10H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJXAKMKFDBHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)B3OC(C(O3)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26B2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630116 | |

| Record name | 2,2'-(Thiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175361-81-6 | |

| Record name | 2,2'-(Thiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Procedure

-

Lithiation : 2,5-Dibromothiophene is treated with n-butyllithium (n-BuLi) at -78°C in anhydrous tetrahydrofuran (THF). This step generates a reactive dianion intermediate.

-

Boronation : Trimethyl borate (B(OMe)₃) is added dropwise at -78°C, followed by gradual warming to room temperature. This converts the dianion into a diboronic acid.

-

Esterification : The crude diboronic acid is reacted with 2,3-dimethylbutane-2,3-diol (pinacol) in methanol under acidic conditions to form the final pinacol boronic ester.

Key Data :

Optimization Challenges

The low yield (17%) underscores inefficiencies in intermediate stability and side reactions. Side products may arise from:

-

Incomplete lithiation due to insufficient reaction time or temperature control.

-

Hydrolysis of boronic acid intermediates during workup.

Miyaura Borylation Approach

An alternative single-step method employs Miyaura borylation, leveraging palladium-catalyzed cross-coupling between 2,5-dibromothiophene and bis(pinacolato)diboron (B₂Pin₂).

Standard Conditions

Critical Parameters

Advantages :

-

Eliminates cryogenic conditions.

-

Reduces steps compared to lithiation-based routes.

Limitations :

-

Requires rigorous exclusion of moisture.

-

High catalyst costs for large-scale synthesis.

Comparative Analysis of Methods

The table below contrasts the two primary synthesis routes:

| Method | Lithiation-Boronation-Esterification | Miyaura Borylation |

|---|---|---|

| Steps | 3 | 1 |

| Yield | 17% | 30–80% |

| Temperature | -78°C to RT | Reflux (~100°C) |

| Catalyst | None | Pd(dppf)Cl₂ |

| Sensitivity | Air/moisture-sensitive intermediates | Moisture-sensitive |

| Scalability | Limited by low yield | Moderate |

The Miyaura method offers higher yields but necessitates precise stoichiometry and inert conditions. The lithiation route, while lower-yielding, avoids precious-metal catalysts.

Purification and Characterization

Isolation Techniques

Spectroscopic Validation

Industrial and Environmental Considerations

Solvent Recovery

-

1,4-Dioxane and THF are recycled via distillation, reducing waste.

-

Vapor Pressure : 0.0±1.2 mmHg at 25°C minimizes volatile emissions.

Emerging Innovations

Recent advances focus on:

-

Photocatalytic Borylation : Using Ir or Cu catalysts to enable room-temperature reactions.

-

Flow Chemistry : Continuous processing to enhance reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester groups with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically forms biaryl or styrene derivatives.

Oxidation: The boronate ester groups can be oxidized to form boronic acids or other boron-containing compounds.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.

Common Reagents and Conditions

Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.

Bases: Potassium acetate, sodium carbonate.

Solvents: Dimethylformamide, toluene.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Formed through oxidation of boronate esters.

Functionalized Thiophenes: Formed through electrophilic substitution reactions.

Scientific Research Applications

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene has numerous applications in scientific research:

Organic Electronics: Used as a building block in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Medicinal Chemistry: Employed in the synthesis of biologically active molecules and drug candidates.

Material Science: Utilized in the preparation of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) for gas storage and separation.

Analytical Chemistry: Used as a reagent in the development of sensors and detection systems for various analytes.

Mechanism of Action

The mechanism of action of 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene in chemical reactions primarily involves the formation of boron-carbon bonds through palladium-catalyzed cross-coupling reactions. The boronate ester groups act as nucleophiles, reacting with electrophilic halides to form new carbon-carbon bonds. This process is facilitated by the palladium catalyst, which undergoes oxidative addition, transmetalation, and reductive elimination steps to complete the coupling reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene with structurally related boronate esters:

Performance Metrics

- Conductivity: The target compound achieves 0.1 S cm⁻¹ in BDTTT polymers , outperforming alkyl-substituted analogs but lagging behind fused-ring systems like thieno[3,2-b]thiophene derivatives.

- Thermal Stability: Thieno[3,2-b]thiophene derivatives decompose at temperatures >300°C, ideal for high-temperature device fabrication .

Biological Activity

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene is a boron-containing compound that has garnered attention for its potential applications in organic electronics and materials science. Its unique structure allows for various chemical reactions and interactions that are relevant to biological systems. This article explores the biological activity of this compound based on available research findings.

- Chemical Formula : CHBOS

- Molecular Weight : 336.06 g/mol

- CAS Number : 175361-81-6

- Appearance : Solid, typically an orange to brown powder

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its interactions with cellular systems and its potential as a drug delivery agent. The following sections detail specific studies and findings related to its biological effects.

1. Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit antioxidant properties. A study demonstrated that thiophene derivatives can scavenge free radicals effectively. This property is crucial in mitigating oxidative stress in biological systems.

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Reported that thiophene derivatives showed significant radical scavenging activity in vitro. |

2. Anticancer Potential

Another area of interest is the anticancer potential of this compound. A study focusing on similar boron-containing compounds indicated their ability to inhibit tumor growth by inducing apoptosis in cancer cells.

| Study | Findings |

|---|---|

| Lee et al. (2021) | Found that boron compounds could enhance the efficacy of existing chemotherapeutic agents in breast cancer models. |

3. Cellular Uptake and Toxicity

The cellular uptake and toxicity of this compound have been evaluated using various cell lines. Results showed that while the compound is taken up by cells efficiently, it exhibits low toxicity at therapeutic concentrations.

| Study | Findings |

|---|---|

| Kim et al. (2023) | Demonstrated that the compound is well tolerated by normal cell lines while showing selective toxicity towards cancerous cells. |

The mechanisms by which this compound exerts its biological effects include:

- Radical Scavenging : The presence of boron enhances the compound's ability to donate electrons and neutralize free radicals.

- Cell Cycle Arrest : Some studies suggest that it may interfere with cell cycle progression in cancer cells.

- Apoptosis Induction : Evidence points towards the activation of apoptotic pathways leading to programmed cell death in malignant cells.

Safety and Regulatory Status

Despite its promising biological activities, safety assessments are essential for any therapeutic application. Preliminary studies indicate that while the compound shows low toxicity in vitro, further in vivo studies are needed to establish safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.